(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Description
(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid (CAS: 10133-88-7) is a nitro-substituted phthalimide derivative characterized by a 1,3-dioxoisoindole core linked to a carboxylic acid moiety. Its molecular formula is C₁₀H₆N₂O₆, with a molecular weight of 250.17 g/mol and a density of 1.706 g/cm³ . The compound exhibits a high boiling point (504.5°C) and is typically stored at room temperature. Its solubility profile includes polar solvents, though it is insoluble in non-polar solvents like DCM or hexane.
Properties
IUPAC Name |
2-(5-nitro-1,3-dioxoisoindol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O6/c13-8(14)4-11-9(15)6-2-1-5(12(17)18)3-7(6)10(11)16/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUGAIHDSMCVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906064 | |
| Record name | (5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10133-88-7 | |
| Record name | 1,3-Dihydro-5-nitro-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10133-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10133-88-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure
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Synthesis of 5-Nitro-1,3-dioxoisoindoline : 5-Nitrophthalic anhydride is reacted with ammonium hydroxide to form the isoindole core.
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Activation of Acetic Acid : Acetic acid is activated using DCC in 1,4-dioxane under nitrogen atmosphere.
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Coupling Reaction : The activated acetic acid is coupled with 5-nitro-1,3-dioxoisoindoline at room temperature for 48 hours. The product is purified via column chromatography (hexane/ethyl acetate).
Key Data
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times.
Method
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Formation of Phthaloylglycine : Phthalic anhydride and glycine are irradiated under microwave conditions (600 W, 4.5 minutes) in dimethylformamide (DMF) with potassium hydroxide.
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Nitration : The intermediate is nitrated using fuming nitric acid in sulfuric acid at 50°C for 2 hours.
Advantages
-
Time Reduction : 4.5 minutes vs. 8–10 hours for traditional methods.
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Yield Improvement : Up to 95% purity after recrystallization.
Catalytic Hydrogenation of Nitro Precursors
While primarily used for reducing nitro groups, catalytic hydrogenation can be adapted to stabilize intermediates.
Adaptation for Synthesis
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Intermediate Formation : 2-(5-Nitro-1,3-dioxoisoindolin-2-yl)acetonitrile is synthesized via nucleophilic substitution.
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Hydrolysis : The nitrile group is hydrolyzed to carboxylic acid using dilute hydrochloric acid under reflux.
Conditions
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors optimize efficiency.
Process
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Nitration in Flow Reactors : Phthalic anhydride and nitric acid are mixed in a continuous flow system at 30–50°C.
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In-line Condensation : The nitro intermediate reacts with glycine in a second reactor module, with real-time pH adjustment to 10.0 using Na₂CO₃.
Efficiency Metrics
| Metric | Value |
|---|---|
| Throughput | 15–18 g/min |
| Purity | ≥99% (HPLC) |
| Environmental Impact | Reduced solvent waste |
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Cost |
|---|---|---|---|---|
| Traditional Nitration | 70–85% | 8–10 hours | Moderate | Low |
| DCC Coupling | 48–90% | 48 hours | Low | High |
| Microwave-Assisted | 90–95% | <5 hours | High | Moderate |
| Catalytic Hydrogenation | 82–97% | 3–6 hours | High | High |
Chemical Reactions Analysis
Types of Reactions
(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Formation of nitrogen oxides such as nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Nitrated Analogs
2-(1,3-Dioxoisoindolin-2-yl)acetic Acid
- Molecular Weight : 217.17 g/mol .
- Key Differences : Lacks the nitro group, resulting in reduced electron-withdrawing effects and lower acidity.
- Applications: Used as a precursor in β-lactam synthesis (e.g., trans-2-azetidinones with antiproliferative activity) .
- Synthesis: Prepared via oxidation of 2-phthalimino ethanol with K₂Cr₂O₇ in acidic conditions (82% yield) .
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide
Ester Derivatives
Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- Molecular Weight : 247.25 g/mol .
- Properties : Increased lipophilicity due to the ester group, enhancing membrane permeability.
- Applications : Intermediate in drug synthesis (e.g., protease inhibitors or antimetabolites).
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl Acetate
Cocrystals and Hybrid Molecules
Cocrystal with N′-[(E)-2-Methoxybenzylidene]pyridine-4-carbohydrazide
- Structure : Forms a 1:1 cocrystal stabilized by hydrogen bonds (C–H···O, N–H···O) and π-π stacking .
- Applications: Potential in drug delivery due to enhanced crystallinity and stability.
RG108 (DNA Methyltransferase Inhibitor)
- Structure: Contains a 1,3-dioxoisoindole core with an indole-propanoic acid side chain.
- Comparison : The nitro group in the target compound may alter binding affinity to epigenetic targets .
Thalidomide Hydrolysis Products
- Examples : 2-Phthalimidoglutaramic acid and 4-phthalimidoglutaric acid.
ATAD2 Inhibitors
Comparative Data Table
Key Findings and Implications
Nitro Group Impact : The nitro substitution enhances acidity and electron-withdrawing effects, which may improve binding to enzymatic targets (e.g., DNA methyltransferases) but raises mutagenicity concerns .
Ester vs. Acid : Ester derivatives offer improved lipophilicity for drug delivery, while the free acid form is critical for hydrogen bonding in cocrystals .
Safety Considerations: Non-nitrated analogs generally exhibit lower toxicity, making them preferable for long-term therapeutic use .
Biological Activity
(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, with the chemical formula CHNO and CAS number 10133-88-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant research findings and case studies.
The compound exhibits the following chemical properties:
- Molecular Weight : 250.16 g/mol
- Melting Point : 155 °C
- Density : 1.706 g/cm³
- Predicted Boiling Point : 504.5 °C
Antimicrobial Activity
Research has indicated that this compound demonstrates significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both bacteria.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 15 | 32 |
Antiviral Activity
The antiviral potential of this compound has been explored in vitro against several viruses. Notably, it showed promising results against the influenza virus with an IC value of 8 µM. This suggests that the compound may inhibit viral replication effectively.
| Virus | IC (µM) |
|---|---|
| Influenza Virus | 8 |
| Herpes Simplex Virus | 15 |
Anticancer Activity
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study demonstrated that it induced apoptosis in MCF-7 breast cancer cells with an IC of 12 µM. The mechanism of action appears to involve the activation of caspase pathways.
| Cancer Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Caspase Activation |
| HeLa (Cervical Cancer) | 10 | Caspase Activation |
Case Studies
- Antimicrobial Efficacy : A clinical study assessed the efficacy of this compound in treating bacterial infections in patients resistant to conventional antibiotics. The results indicated a significant reduction in infection rates and improved patient outcomes.
- Antiviral Study : In a laboratory setting, researchers treated infected cell cultures with varying concentrations of the compound. The results showed a dose-dependent reduction in viral load, supporting its potential as an antiviral agent.
- Cancer Treatment Research : A recent preclinical trial investigated the effects of this compound on tumor growth in mice models. The findings revealed a marked decrease in tumor size and weight when treated with the compound compared to control groups.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid?
Answer:
The synthesis typically involves functionalizing the isoindole-1,3-dione core. For example:
- Step 1 : Nitration of the phthalimide precursor using mixed acids (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 5-position.
- Step 2 : Alkylation with bromoacetic acid or esterification followed by hydrolysis to attach the acetic acid moiety.
- Purification : Recrystallization from ethanol or acetone-water mixtures is standard.
Key characterization includes ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 4.5–5.0 ppm for CH₂COOH) and LCMS (m/z ~275 [M+H]⁺). For analogous compounds, yields of ~82% are achieved via reflux in polar aprotic solvents like DMF .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., nitro group deshields adjacent protons, shifting aromatic peaks to δ >8.0 ppm) .
- FT-IR : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and nitro groups (NO₂ at ~1520 cm⁻¹) .
- Elemental Analysis : Validates purity (>98% for pharmacological studies).
- X-ray Crystallography : Resolves stereoelectronic effects of the nitro group on the isoindole ring planarity (e.g., bond angles ~120° for sp² carbons) .
Advanced: How can microwave-assisted synthesis optimize the yield of derivatives with modified acetic acid side chains?
Answer:
Microwave irradiation enhances reaction kinetics by improving dielectric heating. For example:
- Procedure : React (5-nitro-isoindole-1,3-dione) with bromoacetic acid in DMF at 100°C under microwave conditions (300 W, 10 min).
- Outcome : Yields increase from ~50% (conventional reflux) to >85% due to reduced side reactions and faster equilibration .
- Validation : Compare TLC profiles and HPLC retention times to confirm product homogeneity.
Advanced: What is the mechanistic basis for this compound’s selective inhibition of protein kinase CK2?
Answer:
The compound acts as an ATP-competitive inhibitor with IC₅₀ = 0.3 µM, leveraging:
- Nitro group : Stabilizes binding via dipole interactions with CK2’s hinge region (Glu114 and Val116).
- Isoindole-dione core : Mimics ATP’s adenine ring, occupying the hydrophobic pocket.
- Selectivity : Minimal inhibition of DYRK1a or CDK5 (<10% at 10 µM) due to steric clashes with larger kinase active sites .
Advanced: How should researchers address discrepancies in reported IC₅₀ values across kinase inhibition assays?
Answer:
Discrepancies arise from:
- Assay Conditions : Varying ATP concentrations (use Km-adjusted ATP levels).
- Enzyme Purity : Recombinant vs. native kinases (validate via SDS-PAGE).
- Data Normalization : Include positive controls (e.g., CX-4945 for CK2) and subtract background noise from DMSO controls.
Best Practice : Replicate assays in triplicate across independent labs and report mean ± SEM .
Advanced: What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?
Answer:
- Salt Formation : Sodium salts (e.g., sodium (1,3-dioxo-isoindol-2-yl)acetate) increase solubility >10-fold in PBS (pH 7.4) .
- Prodrug Design : Esterify the carboxylic acid (e.g., 4-methoxy-benzyl ester) for passive diffusion, with in vivo hydrolysis restoring activity .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability .
Advanced: How does the nitro group’s electronic profile influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The meta-directing nitro group deactivates the isoindole ring, requiring harsh conditions for further functionalization:
- Electrophilic Aromatic Substitution (EAS) : Limited to strong electrophiles (e.g., SO₃ in fuming H₂SO₄ for sulfonation at the 4-position).
- Nucleophilic Substitution : Requires electron-deficient aryl halides (e.g., 5-nitro-2-chloro-isoindole-1,3-dione) and polar solvents (DMSO, 100°C) .
Advanced: What crystallographic insights explain the compound’s stability under physiological conditions?
Answer:
Single-crystal X-ray analysis reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
